molecular formula C23H23N3O6S2 B2711731 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate CAS No. 877650-95-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

Cat. No.: B2711731
CAS No.: 877650-95-8
M. Wt: 501.57
InChI Key: YVCRLNRQUSVKFK-UHFFFAOYSA-N
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Description

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is an intriguing chemical entity. This compound features a unique structure with multiple functional groups, making it relevant in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, a multi-step synthesis process is generally required. This involves:

  • Synthesis of the 1,3,4-thiadiazole core.

  • Introduction of the cyclopropanecarboxamido group.

  • Thiol-ene reaction to attach the thiadiazole core to a thiol precursor.

  • Esterification of the resulting compound with 4-butoxybenzoic acid.

Industrial Production Methods

For industrial-scale production, process optimization is critical. This often includes:

  • Selection of cost-effective starting materials.

  • Optimization of reaction conditions to improve yields.

  • Utilization of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, potentially altering its functional groups.

  • Reduction: : Reduction reactions may target specific groups within the molecule, such as the pyranone moiety.

  • Substitution: : The compound is likely to undergo nucleophilic substitution reactions, especially at the amido and thio groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various nucleophiles including halides, alkoxides, or amines.

Major Products

The major products formed from these reactions are contingent on the reaction conditions and the specific reagents used, leading to derivatives with modifications at the cyclopropanecarboxamido, thiadiazole, or pyran moieties.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : The compound serves as a precursor for synthesizing analogs with potential pharmacological properties.

  • Catalysis: : Utilized in catalytic systems due to its complex structure.

Biology

  • Biological Activity: : May exhibit antibacterial, antifungal, or antiviral properties.

  • Molecular Probes: : Used in biochemical assays to study enzyme activity or receptor binding.

Medicine

  • Drug Development: : Potential lead compound for designing new therapeutics targeting specific enzymes or pathways.

  • Diagnostic Agents: : Modified versions of the compound may serve as imaging agents in medical diagnostics.

Industry

  • Material Science: : Possible applications in the development of novel materials with specific mechanical or chemical properties.

  • Agriculture: : May be used in the formulation of agrochemicals for pest control.

Mechanism of Action

The mechanism by which 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways: : Interference with biochemical pathways, potentially leading to cell death or inhibition of microbial growth.

Comparison with Similar Compounds

When compared to similar compounds, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate stands out due to its unique structure and functional groups. Other similar compounds include:

  • 6-(((5-(aminocyclopropyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate

  • 6-(((5-(carbamoyl)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate

  • 6-(((5-(cyclopropanesulfonamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

The differences in biological activities and industrial applications among these compounds are largely attributed to variations in their substituent groups, leading to different physicochemical properties and reactivity profiles.

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Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6S2/c1-2-3-10-30-16-8-6-15(7-9-16)21(29)32-19-12-31-17(11-18(19)27)13-33-23-26-25-22(34-23)24-20(28)14-4-5-14/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCRLNRQUSVKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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